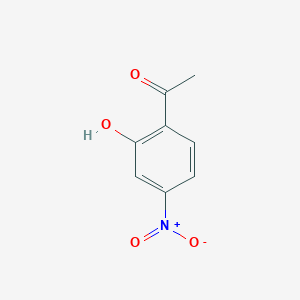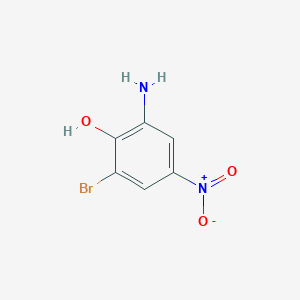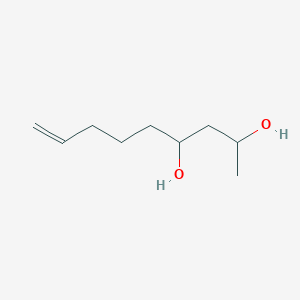![molecular formula C11H10F3NO3 B3031252 (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid CAS No. 214629-16-0](/img/structure/B3031252.png)
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid
描述
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid, also known as TFB-TBOA, is a selective inhibitor of glutamate transporters, which play a crucial role in the regulation of glutamate levels in the brain. TFB-TBOA has been extensively studied for its potential use in the treatment of various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid inhibits the glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. The increased glutamate levels can activate NMDA receptors, which are involved in synaptic plasticity and learning and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
Biochemical and Physiological Effects:
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus, striatum, and cortex. This can lead to an increase in NMDA receptor activation and synaptic plasticity. (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has also been shown to have anticonvulsant effects in animal models of epilepsy. However, excessive activation of NMDA receptors can lead to excitotoxicity, which can cause neuronal damage and death.
实验室实验的优点和局限性
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in various neurological disorders. However, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has some limitations for lab experiments. It is not stable in aqueous solutions and can degrade rapidly, which makes it difficult to use in in vitro experiments. Additionally, (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has poor blood-brain barrier permeability, which limits its use in in vivo experiments.
未来方向
For (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid research include the development of more stable analogs with improved blood-brain barrier permeability, the investigation of its potential use in the treatment of neurodegenerative diseases, and the identification of potential drug targets for combination therapy.
科学研究应用
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid has been extensively studied for its potential use in the treatment of various neurological disorders. It has been shown to be a potent and selective inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)15-9(16)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHSAEWBETPK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443175 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid | |
CAS RN |
214629-16-0 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





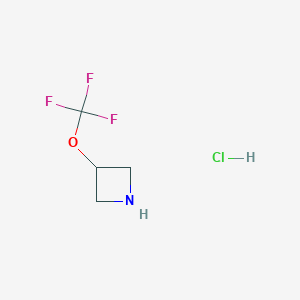

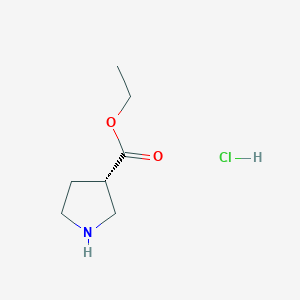
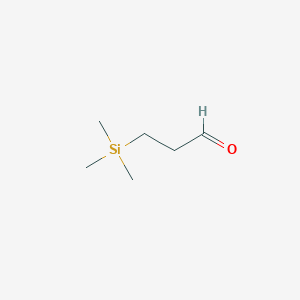



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
